1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene
Overview
Description
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene is an organic compound with the chemical formula C9H6F3NO3 This compound is known for its unique structural features, which include a nitroethenyl group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane under basic conditions. The reaction proceeds through a nitroaldol (Henry) reaction, followed by dehydration to form the desired nitroethenyl compound. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 1-[(E)-2-aminoethenyl]-4-(trifluoromethoxy)benzene.
Oxidation: Various oxidized derivatives depending on the extent of oxidation.
Substitution: Products where the trifluoromethoxy group is replaced by the nucleophile.
Scientific Research Applications
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethoxy group.
Industry: Utilized in the development of advanced materials, including polymers and agrochemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach molecular targets.
Comparison with Similar Compounds
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene can be compared with other nitroethenyl and trifluoromethoxy-substituted benzene derivatives:
1-[(E)-2-nitroethenyl]benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(trifluoromethoxy)benzaldehyde: Contains the trifluoromethoxy group but lacks the nitroethenyl group, leading to different applications and reactivity.
1-[(E)-2-nitroethenyl]-4-methoxybenzene:
The presence of both the nitroethenyl and trifluoromethoxy groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCHPLGNGSFLJ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-72-0 | |
Record name | β-Nitro-4-(trifluoromethoxy)styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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